

# R-28935: A Technical Guide on a Centrally Acting Antihypertensive Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: R 28935

Cat. No.: B1678707

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Disclaimers: Information on R-28935 in the public domain is exceedingly scarce, primarily originating from a single study published in 1975. This guide synthesizes the available data and provides a hypothesized mechanism of action based on its chemical structure. The experimental protocols are reconstructions of plausible methods from the era, not verbatim descriptions from the original study.

## Executive Summary

R-28935 is a centrally acting antihypertensive agent first described in the mid-1970s. As an analogue of the antipsychotic drug pimozide, its primary reported effect is the reduction of blood pressure through a mechanism independent of central alpha-adrenoreceptors. Research into this compound appears to have been limited, and as such, a comprehensive understanding of its molecular target and signaling pathways has not been fully elucidated. This document summarizes the foundational study, proposes a likely mechanism of action based on its lineage, and presents reconstructed experimental designs for key cited experiments.

## Core Pharmacological Profile

### Known Effects and Chemical Properties

R-28935 has been identified as a centrally acting agent that induces hypotension. The seminal study on this compound demonstrated a marked fall in blood pressure in conscious renal hypertensive cats following intraventricular administration. A key negative finding from this

research is that the hypotensive action is not antagonized by alpha-adrenoreceptor blocking agents, distinguishing it from other centrally acting antihypertensives of that period, like clonidine.

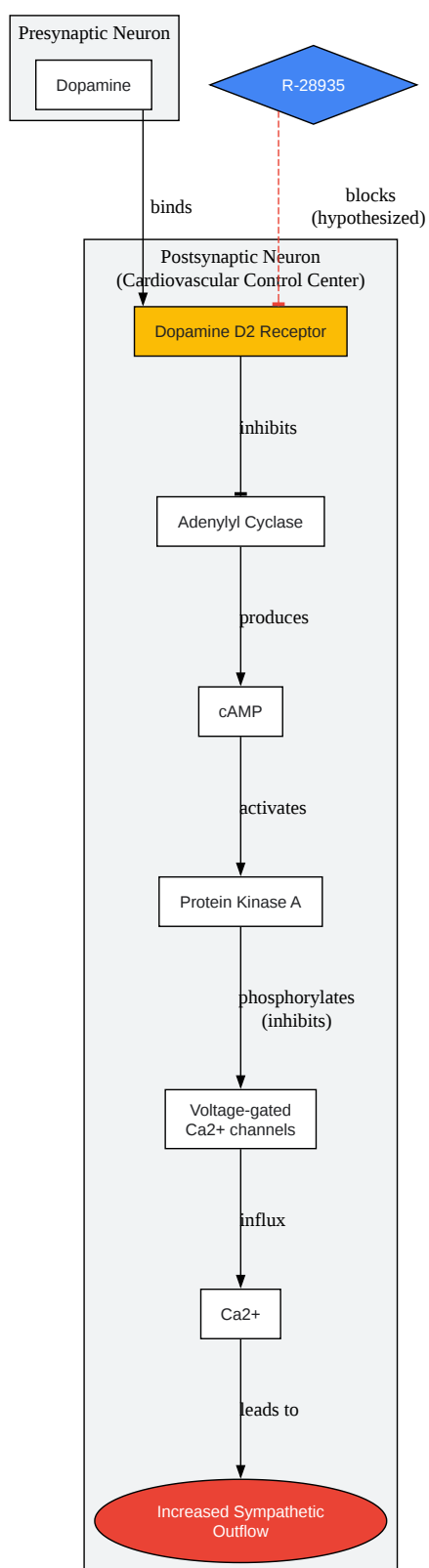
Table 1: Chemical and Pharmacological Properties of R-28935

Property	Value / Description	Source
IUPAC Name	3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one	PubChem CID 93307
Molecular Formula	C22H25N3O4	PubChem CID 93307
Compound Class	Benzimidazole, Piperidine	1975 Finch Study
Known Action	Centrally Acting Antihypertensive	1975 Finch Study
Reported Efficacy	25 µg (i.c.v.) produced a marked fall in blood pressure in conscious renal hypertensive cats.	1975 Finch Study
Alpha-Adrenoreceptor Activity	Hypotensive effect not antagonized by tolazoline or phentolamine.	1975 Finch Study
Peripheral Action	No modification of basal perfusion pressures or vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine in perfused artery preparations.	1975 Finch Study

## Hypothesized Mechanism of Action

Given that R-28935 is an analogue of pimozide, it is highly probable that its mechanism of action involves the antagonism of dopamine and/or serotonin receptors in the central nervous

system. Pimozide is a known antagonist of D2, D3, and D4 dopamine receptors, as well as the 5-HT7 serotonin receptor. Blockade of these receptors in brain regions responsible for cardiovascular control could lead to a reduction in sympathetic outflow, resulting in decreased blood pressure. This remains a hypothesis in the absence of direct binding studies for R-28935.



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**Figure 1.** Hypothesized signaling pathway for R-28935's antihypertensive effect.

## Reconstructed Experimental Protocols

The following protocols are detailed reconstructions based on the limited information in the 1975 publication and standard practices of the time.

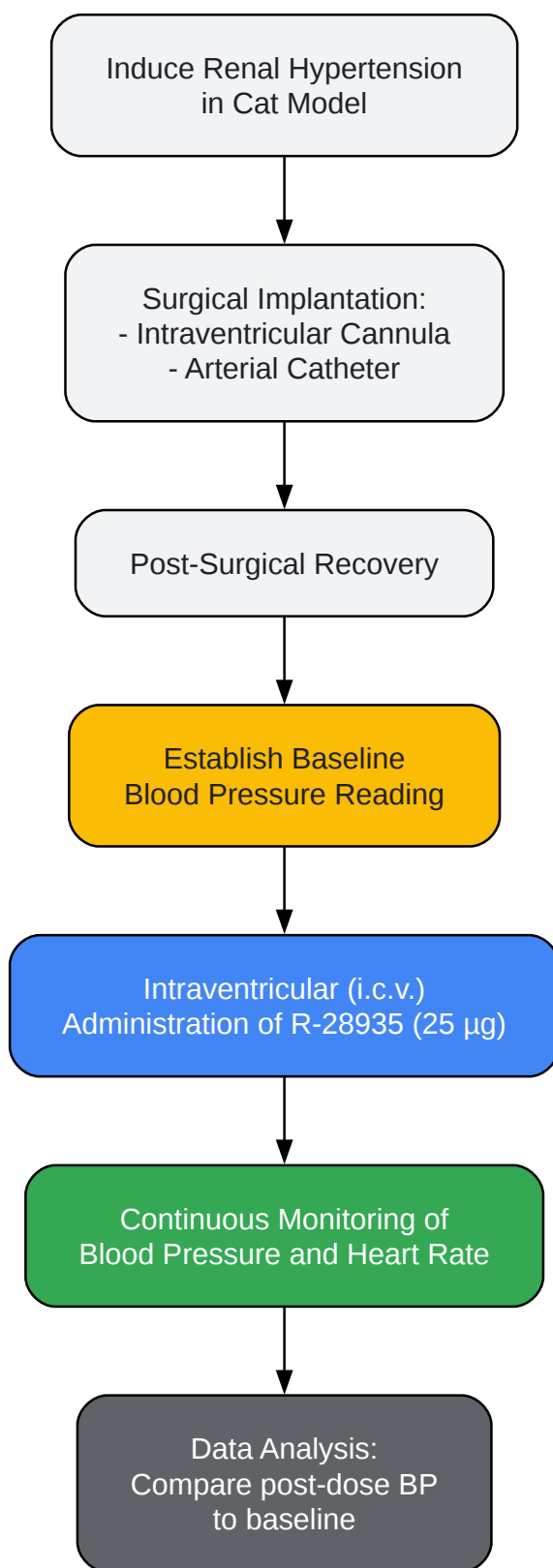
### In Vivo Antihypertensive Effect in a Feline Model

**Objective:** To determine the effect of intraventricularly administered R-28935 on the blood pressure of conscious renal hypertensive cats.

**Methodology:**

- **Animal Model:** Adult cats are made hypertensive using the renal hypertension model (e.g., cellophane wrap of a kidney).
- **Surgical Preparation:**
  - Under general anesthesia, a chronic indwelling cannula is stereotactically implanted into a lateral cerebral ventricle.
  - A catheter is implanted into the carotid artery or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck.
  - Animals are allowed to recover fully from surgery.
- **Experimental Procedure:**
  - The conscious, unrestrained cat is placed in a quiet environment.
  - The arterial catheter is connected to a pressure transducer to record baseline blood pressure and heart rate.
  - R-28935 (25 µg, dissolved in a suitable vehicle) is administered as a single bolus injection through the intraventricular cannula (i.c.v.).
  - Control animals receive an equivalent volume of the vehicle.
  - Blood pressure and heart rate are continuously monitored for several hours post-injection.

- Antagonism Study:
  - In a separate cohort of animals, an alpha-adrenoreceptor antagonist (e.g., tolazoline 200 µg or phentolamine 200 µg) is administered i.c.v. prior to the administration of R-28935.
  - Blood pressure is monitored to determine if the hypotensive effect of R-28935 is blocked.



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**Figure 2.** Reconstructed workflow for the in vivo antihypertensive experiment.

## Conclusion and Future Directions

The available evidence, though dated, indicates that R-28935 is a centrally acting antihypertensive agent with a mechanism of action distinct from the alpha-adrenergic agonists. Its structural similarity to pimozide strongly suggests that its effects may be mediated through dopamine receptor antagonism. However, without modern pharmacological studies, this remains speculative.

For a more complete understanding of R-28935, the following research would be necessary:

- **Receptor Binding Assays:** To determine the binding affinity of R-28935 for a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.
- **In Vitro Functional Assays:** To characterize R-28935 as an agonist, antagonist, or inverse agonist at its target receptor(s).
- **Modern In Vivo Studies:** To confirm its antihypertensive effects and investigate potential side effects in rodent models.
- **Electrophysiological Studies:** To examine the effect of R-28935 on neuronal firing in brain regions associated with cardiovascular regulation.

Until such studies are performed, R-28935 remains a pharmacological curiosity with a partially defined but intriguing mechanism of action.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)